4-Bromo-2-nitro-6-(trimethoxymethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

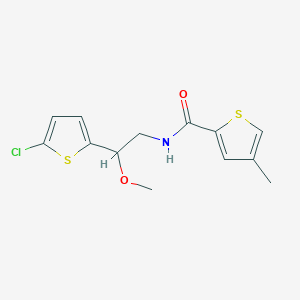

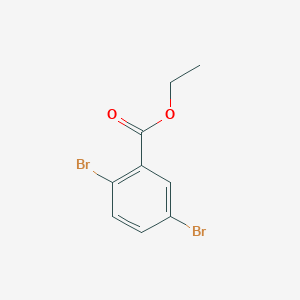

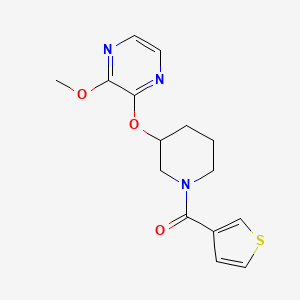

“4-Bromo-2-nitro-6-(trimethoxymethyl)aniline” is a laboratory chemical used for scientific research and development . It has a CAS Number of 2055119-35-0 and a molecular weight of 321.13 . The linear formula of this compound is C10H13BrN2O5 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H13BrN2O5 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 5 oxygen atoms .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 321.13 . It is recommended to be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Facile Synthesis and Structural Insights

A study by Ito et al. (2002) focused on the facile synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s. This research demonstrates the chemical's utility in creating complex structures, potentially for use in materials science or as intermediates in further chemical reactions (Ito et al., 2002).

Catalysis and Hydrogenation

Wei et al. (2014) reported on FeOx-supported platinum single-atom and pseudo-single-atom catalysts for chemoselective hydrogenation of functionalized nitroarenes. This work highlights the role of brominated aniline derivatives in catalyzing the hydrogenation of nitroarenes to anilines, a key step in the production of many pharmaceuticals, dyes, and agrochemicals (Wei et al., 2014).

Environmental Applications

The research conducted by Mantha et al. (2001) focused on the Fe0 reduction of nitrobenzene in synthetic wastewater, demonstrating the potential environmental application of brominated aniline derivatives in water treatment and pollution control (Mantha et al., 2001).

Advanced Materials Synthesis

Poulten et al. (2013) explored the synthesis, electronic structure, and magnetism of a two-coordinate nickel(I) complex stabilized by bulky N-heterocyclic carbenes. This study indicates the significance of brominated aniline derivatives in developing materials with unique magnetic properties, potentially useful in data storage or quantum computing applications (Poulten et al., 2013).

Propiedades

IUPAC Name |

4-bromo-2-nitro-6-(trimethoxymethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O5/c1-16-10(17-2,18-3)7-4-6(11)5-8(9(7)12)13(14)15/h4-5H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUBJFHIUKWQBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

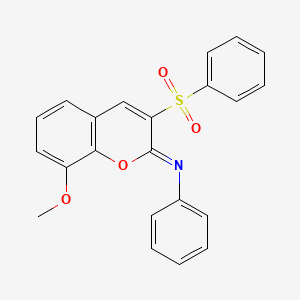

![(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2940107.png)

![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2940112.png)